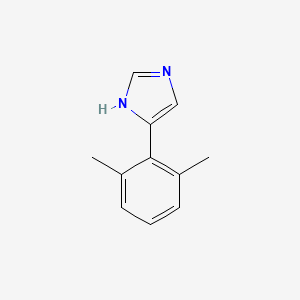

5-(2,6-dimethylphenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

113504-86-2 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

5-(2,6-dimethylphenyl)-1H-imidazole |

InChI |

InChI=1S/C11H12N2/c1-8-4-3-5-9(2)11(8)10-6-12-7-13-10/h3-7H,1-2H3,(H,12,13) |

InChI Key |

FXWZXBVLBMPYTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CN=CN2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 5 2,6 Dimethylphenyl 1h Imidazole

Electrophilic and Nucleophilic Reactivity of the Imidazole (B134444) Core

The imidazole ring in 5-(2,6-dimethylphenyl)-1H-imidazole exhibits a distinct pattern of reactivity towards both electrophiles and nucleophiles. As an amphoteric molecule, it can act as both an acid and a base. nih.gov The dissociation constant (pKa) for the basic imidazole is approximately 7, making it significantly more basic than pyridine. nih.gov

Electrophilic Substitution: The imidazole ring is highly susceptible to electrophilic attack due to its electron-rich nature. globalresearchonline.net In general, electrophilic substitution on the imidazole ring occurs preferentially at the C4 and C5 positions. globalresearchonline.net However, in the case of this compound, the C5 position is already substituted. Therefore, electrophilic attack is expected to be directed towards the C2 and C4 positions. The C5 position generally shows high reactivity towards electrophilic substitution, while the C4 position is comparatively less reactive. nih.gov The C2 position possesses the most acidic C-H bond. nih.gov Palladium-catalyzed arylation of 1-aryl-1H-imidazoles, a reaction that can be considered an electrophilic attack by an arylpalladium(II) species, has been shown to occur at the C5 position. acs.org

Nucleophilic Reactivity: Nucleophilic substitution reactions on the imidazole ring are generally less common unless the ring is activated by strongly electron-withdrawing substituents. globalresearchonline.net The most likely site for nucleophilic attack on the unsubstituted imidazole ring is the C2 position. The nucleophilicity of the imidazole nitrogen atoms is a key factor in reactions such as N-alkylation and N-arylation. The lone pair of electrons on the nitrogen atoms allows them to act as nucleophiles.

Functional Group Interconversions on the Aryl Substituent

Oxidation of Methyl Groups: The two methyl groups on the phenyl ring are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, they can be converted to other functional groups. For instance, oxidation can lead to the formation of aldehydes, carboxylic acids, or hydroxymethyl groups. The oxidation of 2,6-dimethylaniline (B139824) has been shown to yield 4-amino-3,5-dimethylphenol, indicating that oxidation can also occur on the aromatic ring itself. acs.org

Halogenation: The aromatic ring of the 2,6-dimethylphenyl substituent can undergo electrophilic halogenation. The introduction of halogen atoms can serve as a handle for further transformations, such as cross-coupling reactions. For example, quinazoline-assisted ortho-halogenation of 2-arylquinazolines using N-halosuccinimides has been developed. researchgate.net

Other Transformations: A variety of other transformations can be envisaged on the aryl substituent. These include nitration, sulfonation, and Friedel-Crafts reactions, further expanding the chemical space accessible from this compound. The synthesis of N-(2,6-Dimethylphenyl)piperidine can be achieved through the reaction of 2-piperidinecarboxylic acid with 2,6-dimethylphenyl halides, followed by amidation. evitachem.com

Interactive Data Table: Plausible Functional Group Interconversions

| Reaction Type | Reagent/Conditions | Product Functional Group |

| Methyl Group Oxidation | Potassium permanganate | Carboxylic acid |

| Aromatic Halogenation | N-Bromosuccinimide | Bromo-aryl |

| Nitration | Nitric acid/Sulfuric acid | Nitro-aryl |

N-Alkylation and N-Arylation of 1H-Imidazoles

The nitrogen atoms of the imidazole ring are nucleophilic and can readily undergo alkylation and arylation reactions. These transformations are crucial for the synthesis of a wide array of substituted imidazoles with diverse biological and material properties.

N-Alkylation: The N-alkylation of imidazoles is a well-established reaction. u-tokyo.ac.jp For unsymmetrical imidazoles, the regioselectivity of N-alkylation is influenced by steric and electronic factors, as well as the reaction conditions. otago.ac.nz In basic media, alkylation of the imidazole anion is largely governed by the electronic and steric effects of the substituents. otago.ac.nz Electron-withdrawing groups at the 4(5)-position direct the incoming electrophile to the more remote, less sterically hindered nitrogen. otago.ac.nz The use of phase transfer catalysts has been shown to be effective for the N1-alkylation of hindered imidazoles, providing excellent yields of the 4-nitroimidazole (B12731) derivatives. iau.ir

N-Arylation: The N-arylation of imidazoles, often achieved through copper- or palladium-catalyzed cross-coupling reactions, is a powerful tool for constructing C-N bonds. mit.edunih.gov

Copper-Catalyzed N-Arylation: Copper-based catalyst systems, often employing ligands like 1,10-phenanthroline (B135089) or salen derivatives, have been widely used for the N-arylation of imidazoles with aryl halides. nih.govresearchgate.netsemanticscholar.org These reactions often proceed under milder conditions compared to traditional Ullmann couplings. nih.gov The use of ethylene (B1197577) glycol as both a solvent and a ligand for the copper catalyst has been reported to be an efficient system. sharif.edu

Palladium-Catalyzed N-Arylation: Palladium catalysts, particularly those with bulky phosphine (B1218219) ligands, have proven to be highly effective for the N-arylation of imidazoles with aryl halides and triflates. mit.edunih.gov These methods can exhibit high regioselectivity, favoring the N1-arylated product in unsymmetrical imidazoles. mit.edunih.gov

Interactive Data Table: Representative N-Arylation Conditions

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) |

| CuI | 1,10-phenanthroline | K3PO4 | Toluene | 110 |

| Pd2(dba)3 | Biaryl phosphine (L1) | K3PO4 | Dioxane | 120 |

| Salen-Cu(II) complex | - | NaOH | DMSO | 100 |

| CuI | Ethylene Glycol | NaOH | Ethylene Glycol | 120 |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies.

Mechanism of N-Arylation:

Copper-Catalyzed: The mechanism of copper-catalyzed N-arylation is believed to proceed through a Cu(I)-mediated nucleophilic aromatic substitution pathway. nih.gov The process involves the activation of the aryl halide and the formation of a copper-nucleophile intermediate in two separate stages. nih.gov The use of chelating ligands like 1,10-phenanthroline facilitates the reaction by stabilizing the copper catalyst and allowing for lower reaction temperatures. nih.gov

Palladium-Catalyzed: For palladium-catalyzed N-arylation, a key finding is that imidazoles can have an inhibitory effect on the in-situ formation of the active Pd(0)-ligand complex. mit.edunih.gov Pre-activating the palladium catalyst by heating it with the ligand before introducing the imidazole substrate can significantly improve the reaction's efficiency. mit.edunih.gov Once the active catalyst is formed, the imidazole does not displace the ligand. mit.edunih.gov

Mechanism of Direct Arylation: The palladium-catalyzed direct arylation of the imidazole ring at the C5 position has also been the subject of mechanistic studies. unipi.itresearchgate.net It has been shown that phosphine-ligated arylpalladium species are not the active catalysts; instead, the reaction proceeds through imidazole-ligated organopalladium intermediates. unipi.it The imidazole substrate itself can act as a ligand for the palladium catalyst. unipi.itresearchgate.net The C5-arylation may occur via an electrophilic metalation-deprotonation (EMD) or a concerted metalation-deprotonation (CMD) mechanism. nih.gov

Coordination Chemistry and Catalytic Applications of 5 2,6 Dimethylphenyl 1h Imidazole As a Ligand

Ligand Design and Metal Complexation Studies

The design of ligands is a cornerstone of modern coordination chemistry, as the ligand framework dictates the properties and reactivity of the resulting metal complex. The compound 5-(2,6-dimethylphenyl)-1H-imidazole offers a unique combination of a coordinating imidazole (B134444) moiety and a sterically demanding 2,6-dimethylphenyl (xylyl) group. This design allows for the formation of complexes with specific geometries and electronic environments around the metal center.

Imidazole derivatives are well-established ligands for a variety of transition metals, including noble metals like iridium, platinum, and gold. nih.gov The nitrogen atoms of the imidazole ring can act as strong sigma donors, forming stable coordination bonds. The 2,6-dimethylphenyl substituent provides steric bulk, which can influence the coordination number of the metal, prevent catalyst deactivation pathways, and enhance the stability of the complex.

Iridium Complexes: Phenyl-imidazole-based ligands are utilized in the synthesis of heteroleptic bis-cyclometalated iridium(III) complexes. researchgate.net These complexes, with general formulas like [Ir(L)₂(acac)] (where L is a phenyl-imidazole ligand and acac is acetylacetonate), are investigated for their photophysical and electrochemical properties. researchgate.net The substitution pattern on the phenyl-imidazole ligand, including the placement of methyl groups, directly impacts the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color of the complex from greenish-blue to orange. researchgate.net

Platinum and Gold Complexes: Platinum(II) and gold(I/III) complexes incorporating imidazole-based ligands have been extensively studied, often for their potential anticancer properties. nih.gov For instance, bidentate N,N-chelating ligands derived from 1-alkyl-2-(arylazo)imidazole have been used to synthesize Pt(II) complexes. nih.gov Gold complexes, particularly those involving N-heterocyclic carbenes derived from imidazolium (B1220033) salts, represent a significant class of compounds with unique anticancer mechanisms, differing from traditional platinum-based drugs. nih.gov

Silver Complexes: As a stepping stone to other transition metal complexes, silver(I)-NHC complexes are often synthesized. For example, the reaction of [1-(2,6-dimethylphenyl)-3-propyl-1H-imidazole-3-ium bromide] with silver(I) oxide (Ag₂O) via an in situ method yields a new N-heterocyclic carbene silver complex. scispace.comasianpubs.org This transmetalation agent can then be used to prepare other transition metal NHC complexes. asianpubs.org

The coordination of this compound and its derivatives to metal centers can be characterized using various spectroscopic techniques.

Coordination Modes: In its neutral form, the imidazole ligand typically coordinates to a metal center through one of its nitrogen atoms. In the form of an N-heterocyclic carbene, derived from the corresponding imidazolium salt, it coordinates through the C2 carbon atom, forming a strong metal-carbon sigma bond. In cyclometalation, the ligand acts as a bidentate chelate, binding through both a nitrogen atom of the imidazole ring and a carbon atom of the phenyl ring. researchgate.net

Spectroscopic Signatures:

NMR Spectroscopy: The formation of an imidazolium salt from the imidazole is clearly indicated in ¹H NMR spectra by a significant downfield shift of the imidazole proton signals. scispace.com For instance, upon formation of [1-(4-ethylphenyl)-3-propyl-1H-imidazole-3-ium bromide], the imidazole signals shifted from 8.3, 7.7, and 7.1 ppm to 10.9, 8.4, and 8.27 ppm. scispace.com In ¹³C NMR, the appearance of a signal for the N-heterocyclic carbene carbon (C2) is a key indicator of imidazolium salt formation, appearing around 137 ppm. scispace.com Upon complexation to a metal like silver, the imidazole ring signals in ¹H NMR shift upfield due to the loss of resonance in the ring. scispace.com

FT-IR Spectroscopy: Infrared spectroscopy helps identify key functional groups and monitor the complexation process. The characteristic vibrational frequencies of the imidazole ring and the C-N bonds shift upon coordination to a metal center.

| Compound | Technique | Key Signals/Shifts | Reference |

|---|---|---|---|

| 1-(2,6-dimethylphenyl)-1H-imidazole | ¹H NMR | Singlet for two methyl groups (~1.9 ppm), Imidazole protons (7.1 ppm, 7.7 ppm) | scispace.com |

| [1-(2,6-dimethylphenyl)-3-propyl-1H-imidazole-3-ium bromide] | ¹H NMR | Downfield shift of imidazole protons | scispace.com |

| [1-(2,6-dimethylphenyl)-3-propyl-1H-imidazole-3-ium bromide] | ¹³C NMR | N-heterocyclic carbene carbon signal at 137.24 ppm | scispace.com |

| Silver(I)-NHC complex of the above | ¹H NMR | Upfield shift of imidazole protons (from 8.3, 8.1 ppm to 7.8, 7.6 ppm) | scispace.com |

N-Heterocyclic Carbene (NHC) Precursors Derived from Imidazole

Imidazolylidene carbenes, a class of N-heterocyclic carbenes (NHCs), have become ubiquitous ligands in coordination chemistry and catalysis. beilstein-journals.org They are valued for their strong σ-donating properties and steric tuneability. The this compound scaffold is a key starting material for preparing sterically hindered NHC ligands, which are analogous to bulky, electron-rich phosphines. beilstein-journals.org

The stable precursors to NHCs are their corresponding imidazolium salts, which are typically air-stable and easy to handle. beilstein-journals.org A prominent example is 1,3-bis(2,6-dimethylphenyl)imidazolium chloride (IXy·HCl), which is a precursor to the IXy carbene. beilstein-journals.org

A reliable and high-yielding synthesis for such imidazolium salts involves the reaction of a 1,4-diaryl-1,4-diazabutadiene with paraformaldehyde and chlorotrimethylsilane (B32843) in ethyl acetate (B1210297). beilstein-journals.org This method has been optimized to produce IXy·HCl in yields as high as 89%. beilstein-journals.org Another common route involves the condensation of an N,N'-diarylformamidine with a 1,2-dicarbonyl compound. researchgate.net

The synthesis of unsymmetrical imidazolium salts is also well-documented. For example, reacting 1-(2,6-dimethylphenyl)-1H-imidazole with propyl bromide yields [1-(2,6-dimethylphenyl)-3-propyl-1H-imidazole-3-ium bromide]. scispace.comasianpubs.org

| Precursor Salt | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| IXy·HCl | 1,4-bis(2,6-dimethylphenyl)-1,4-diazabutadiene, paraformaldehyde, chlorotrimethylsilane | Ethyl acetate, 70°C | 89% | beilstein-journals.org |

| [1-(2,6-dimethylphenyl)-3-propyl-1H-imidazole-3-ium bromide] | 1-(2,6-dimethylphenyl)-1H-imidazole, propyl bromide | Solvent-free | Not specified | scispace.comasianpubs.org |

NHC complexes derived from precursors like IXy·HCl are powerful tools in catalysis. The bulky 2,6-dimethylphenyl groups play a crucial role in stabilizing the catalytic species and influencing selectivity.

Ruthenium-Catalyzed Metathesis: Ruthenium-NHC complexes are highly effective catalysts for olefin metathesis reactions. Ruthenium-arene complexes of the type [RuCl₂(p-cymene)(NHC)], generated in situ from an imidazolium salt (such as one with 2,6-dimethylphenyl substituents), [RuCl₂(p-cymene)]₂, and a base, have been investigated in the Ring-Opening Metathesis Polymerization (ROMP) of olefins like norbornene and cyclooctene. uliege.beuliege.be Research has shown that blocking the ortho positions of the N-aryl substituents on the NHC ligand is essential for achieving high catalytic efficiency. uliege.beuliege.be Failure to do so can lead to ortho-metalation of the carbene ligand, altering the active catalytic species. uliege.be

Other Catalytic Applications: These versatile ligands have found use in a range of other transition-metal catalyzed reactions. beilstein-journals.org Imidazolium salts have also been explored as catalyst modifiers in Atom Transfer Radical Addition (ATRA) reactions. uliege.be The imidazolin-2-iminato ligands, derived from imidazolin-2-imines (which can be synthesized from NHCs), have been employed as ancillary ligands in catalysts for olefin polymerization and alkyne metathesis. researchgate.net

Role in Bio-Inspired Systems and Material Science (Academic Perspective)

The imidazole motif is prevalent in biological systems, most notably in the amino acid histidine, which plays a critical role in the active sites of many enzymes. This has inspired chemists to incorporate imidazole-containing ligands into synthetic systems that mimic biological functions or create novel materials.

Bio-Inspired Systems: The ability of the imidazole ring to mediate proton and electron transfer is crucial in many enzymatic reactions. mdpi.com Researchers have designed bio-inspired molecular catalysts for processes like water oxidation by incorporating imidazole and phenol (B47542) motifs into ligand backbones for ruthenium complexes. mdpi.com This design facilitates proton-coupled electron transfer (PCET), a key step in many biological energy conversion processes, and allows for the formation of high-valent metal-oxo intermediates at lower potentials. mdpi.com The development of artificial heme analogues, such as iron complexes with cyclic tetra-NHC ligands, also draws inspiration from the porphyrin-imidazole coordination found in hemoglobin and myoglobin. acs.org

Material Science: In material science, imidazole derivatives are used as building blocks for functional materials. For example, they can act as linkers in the construction of Metal-Organic Frameworks (MOFs). A uranyl organic framework, UO₂(bdc)(dmpi), was synthesized using 1,4-benzenedicarboxylic acid and an imidazole derivative linker. acs.org Imidazoles are also integral to the development of functional materials for optical applications, such as dyes for solar cells, due to their versatile electronic properties. rsc.org

Theoretical and Computational Chemistry Investigations of 5 2,6 Dimethylphenyl 1h Imidazole

Quantum Chemical Studies on Molecular Structure and Electronic Properties

General studies on substituted imidazoles often employ Density Functional Theory (DFT) to explore their molecular and electronic characteristics.

Density Functional Theory (DFT) Calculations

For many imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), are standard for optimizing molecular geometry and calculating electronic properties. bohrium.comresearchgate.netnih.gov These studies typically yield data on bond lengths, bond angles, and dihedral angles, as well as frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's kinetic stability and reactivity. semanticscholar.orgscirp.org However, no specific DFT studies detailing these parameters for 5-(2,6-dimethylphenyl)-1H-imidazole have been identified.

Analysis of Molecular Electrostatic Potential (MEP) and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) maps are powerful tools for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netsemanticscholar.org For typical imidazole structures, the nitrogen atoms of the imidazole ring are often identified as electron-rich regions (negative potential), making them susceptible to electrophilic attack and key sites for hydrogen bonding. semanticscholar.org Global reactivity descriptors derived from HOMO and LUMO energies—such as electronegativity, chemical hardness, and softness—are also commonly calculated to quantify the chemical reactivity and stability of various imidazole compounds. semanticscholar.orgscirp.org A specific MEP analysis and a table of reactivity descriptors for this compound are not available in the reviewed literature.

Conformational Analysis of Aryl Rotamers

The conformational landscape of aryl-substituted imidazoles is dictated by the rotation of the aryl group relative to the imidazole ring. nih.gov Such analyses, typically performed via potential energy surface scans, identify the most stable conformers and the energy barriers between them. researchgate.net The dihedral angle between the two rings is a key parameter, influenced by steric hindrance from substituents. For instance, in N-substituted 4-aryl-2-methylimidazoles, dispersion energies are found to be the major contributors to the formation of the solid state, influencing the final molecular conformation. nih.gov A detailed conformational analysis focusing on the aryl rotamers of this compound has not been found.

Computational Modeling of Reaction Mechanisms

Computational modeling is a vital tool for elucidating the reaction mechanisms of imidazole synthesis and their subsequent reactions. nih.govresearchgate.net For example, the Debus-Radziszewski imidazole synthesis and other multi-component reactions are often studied computationally to understand the reaction pathways and transition states. bohrium.comuokerbala.edu.iq While these studies provide general insight into imidazole chemistry, no computational models for reaction mechanisms specifically involving this compound are documented.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The solid-state packing of imidazole derivatives is heavily influenced by non-covalent interactions. The N-H group of the imidazole ring is a potent hydrogen bond donor, frequently forming N-H···N or N-H···O hydrogen bonds that lead to the formation of dimers, chains, or more complex supramolecular architectures. semanticscholar.orgacs.org Furthermore, π-π stacking interactions between the aromatic imidazole and phenyl rings are common, contributing significantly to crystal packing stability. rsc.orgacs.org Hirshfeld surface analysis is a common computational technique used to visualize and quantify these intermolecular contacts. semanticscholar.orgnih.gov Despite the importance of these interactions, a crystal structure or a dedicated computational study on the intermolecular interactions of this compound could not be located.

Analytical and Spectroscopic Characterization Methodologies in 5 2,6 Dimethylphenyl 1h Imidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-(2,6-dimethylphenyl)-1H-imidazole by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The protons on the 2,6-dimethylphenyl ring appear as a multiplet in the aromatic region, while the methyl protons give rise to a sharp singlet. The protons of the imidazole (B134444) ring also produce characteristic signals. For instance, one study reported the following chemical shifts (δ) in parts per million (ppm) in a deuterated chloroform (B151607) (CDCl₃) solvent: a singlet for the two methyl groups at 2.42 ppm, and multiplets for the aromatic and imidazole protons at various other shifts. rsc.org The integration of these signals provides a ratio of the number of protons of each type, further confirming the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. For example, a reported ¹³C NMR spectrum in CDCl₃ showed signals at 21.2 ppm for the methyl carbons, and a series of signals in the aromatic region (typically 110-140 ppm) for the carbons of the phenyl and imidazole rings. rsc.org The specific chemical shifts are sensitive to the electronic environment of each carbon atom. However, in some imidazole derivatives, fast tautomerization can lead to poor resolution or even undetectable signals for the imidazole ring carbons in solution-state ¹³C NMR. mdpi.com In such cases, solid-state NMR techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) can be employed for unambiguous characterization. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound and related structures.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 2.42 | s | -CH₃ | rsc.org |

| ¹H | 6.94-6.95 | m | Aromatic/Imidazole H | rsc.org |

| ¹H | 7.08 | t | Aromatic/Imidazole H | rsc.org |

| ¹H | 7.13 | t | Aromatic/Imidazole H | rsc.org |

| ¹³C | 21.2 | -CH₃ | rsc.org | |

| ¹³C | 117.7 | Aromatic/Imidazole C | rsc.org | |

| ¹³C | 129.7 | Aromatic/Imidazole C | rsc.org | |

| ¹³C | 136.8 | Aromatic/Imidazole C | rsc.org | |

| ¹³C | 139.6 | Aromatic/Imidazole C | rsc.org | |

| ¹³C | 140.8 | Aromatic/Imidazole C | rsc.org | |

| ¹³C | 152.2 | Aromatic/Imidazole C | rsc.org |

Note: This table presents a selection of reported NMR data. Actual values may vary depending on the solvent and experimental conditions.

Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is utilized to identify the functional groups present in this compound. The spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. Key characteristic peaks would include N-H stretching vibrations from the imidazole ring, C-H stretching from the aromatic and methyl groups, and C=N and C=C stretching vibrations within the aromatic and imidazole rings. arkat-usa.orgnih.gov For example, a typical IR spectrum of a related imidazole derivative might show a broad N-H stretch around 3400 cm⁻¹ and C=N stretching absorptions in the 1600 cm⁻¹ region. arkat-usa.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic phenyl and imidazole rings. The position and intensity of these bands are influenced by the conjugation between the two ring systems. Studies on similar aromatic imidazole derivatives have shown characteristic absorption maxima in the UV region. nih.govresearchgate.net

Table 2: Key Spectroscopic Data (FT-IR and UV-Vis).

| Spectroscopy | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment | Reference |

|---|---|---|---|

| FT-IR | ~3400 | N-H Stretch | arkat-usa.org |

| FT-IR | ~1600 | C=N Stretch | arkat-usa.org |

| UV-Vis | Varies | π-π* Transitions | nih.govresearchgate.net |

Note: The exact positions of the absorption bands can vary based on the sample preparation and solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. figshare.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact ionization, the molecule will break apart in a predictable manner. Common fragmentation pathways for imidazole derivatives can include cleavage of the substituent groups from the imidazole ring. For this compound, one would expect to see fragments corresponding to the loss of the dimethylphenyl group or fragments arising from the cleavage of the imidazole ring itself. osti.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single crystal of this compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal structure. iucr.orgresearchgate.net

Studies on related imidazole derivatives have revealed that the planarity of the imidazole ring and the dihedral angles between the imidazole and phenyl rings are key structural features. researchgate.net The crystal packing is often influenced by hydrogen bonds involving the imidazole N-H group and other potential acceptor atoms, as well as van der Waals interactions. iucr.orgscilit.com

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the purification of this compound and for assessing its purity.

Purification: Column chromatography, often using silica (B1680970) gel as the stationary phase, is a common method for purifying the crude product after synthesis. researchgate.nettdx.cat The choice of eluent (mobile phase) is optimized to achieve good separation of the desired compound from any impurities or byproducts. Another technique that can be employed for purification, particularly for proteins with a polyhistidine tag which contains imidazole rings, is immobilized metal affinity chromatography (IMAC). nih.govupenn.edu

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for determining the purity of this compound. google.comlgcstandards.com By using a suitable column and mobile phase, a chromatogram is obtained where the area of the peak corresponding to the compound is proportional to its concentration. A high purity sample will show a single major peak. Different detectors, such as UV-Vis, can be used for detection. google.com

Table 3: Chromatographic Methods for this compound.

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Varies (e.g., Chloroform) | Purification | researchgate.nettdx.cat |

| HPLC | C18 or other | Varies (e.g., Acetonitrile/Water) | Purity Assessment | google.comlgcstandards.com |

Emerging Research Directions and Future Challenges in 5 2,6 Dimethylphenyl 1h Imidazole Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of highly substituted imidazoles, including 5-(2,6-dimethylphenyl)-1H-imidazole, is increasingly guided by the principles of green chemistry. Researchers are moving away from traditional methods that often involve harsh conditions, hazardous solvents, and difficult purification processes. The focus is now on developing methodologies that are environmentally benign, economically viable, and efficient.

Key strategies in the green synthesis of the imidazole (B134444) core include multicomponent reactions (MCRs), the use of reusable heterogeneous catalysts, and the application of eco-friendly solvents or solvent-free conditions. irost.irpnu.ac.irnih.gov The Debus-Japp-Radziszewski reaction, a classic MCR for imidazole synthesis, has been adapted to align with green chemistry principles. tandfonline.com One notable advancement involves using ethyl lactate, a biodegradable and bio-based solvent, which allows for the catalyst-free synthesis of triaryl imidazoles in good yields. tandfonline.com The products often precipitate from the solvent, simplifying isolation to a mere filtration step. tandfonline.com

Solvent-free approaches, often assisted by microwave irradiation, represent another significant frontier. irost.ir These methods not only reduce waste but also dramatically shorten reaction times. irost.ir Heterogeneous catalysts like zeolites (e.g., ZSM-11, analcime) and Al-MCM-41 nanoreactors are particularly advantageous as they can be easily recovered and reused for multiple reaction cycles without a significant loss of activity. irost.irpnu.ac.irnih.gov These solid acid catalysts have demonstrated high efficiency in the one-pot synthesis of polysubstituted imidazoles. pnu.ac.irnih.gov

| Green Strategy | Catalyst/Solvent | Key Advantages | Typical Yields | Relevant Findings |

|---|---|---|---|---|

| Catalyst-Free MCR | Ethyl Lactate (Solvent) | Bio-based, biodegradable solvent; no catalyst needed; simple filtration work-up. tandfonline.com | 46% - 91% tandfonline.com | Demonstrates effective synthesis of triaryl imidazoles under mild, environmentally friendly conditions. tandfonline.com |

| Solvent-Free Synthesis | Zeolite (Analcime) | Reusable heterogeneous catalyst; microwave-assisted; short reaction times. irost.ir | High to Excellent irost.ir | Efficient for producing tri- and tetra-substituted imidazoles without organic solvents. irost.ir |

| Nanocatalysis | Al-MCM-41 Nanoreactors | Reusable catalyst; operational simplicity; non-chromatographic purification. pnu.ac.ir | High pnu.ac.ir | Effective for one-pot cyclocondensation under solvent-free conditions. pnu.ac.ir |

| Heterogeneous Catalysis | ZSM-11 Zeolite | Reusable for multiple runs; low catalyst loading; clean reaction profiles. nih.gov | Excellent nih.gov | Highly active for synthesizing 1,2,4,5-tetrasubstituted imidazoles. nih.gov |

Exploration of Novel Catalytic Transformations Mediated by Derived Complexes

This compound is an important precursor to N-heterocyclic carbene (NHC) ligands. The deprotonation of the corresponding imidazolium (B1220033) salt yields a stable NHC, where the bulky 2,6-dimethylphenyl substituents on the nitrogen atom provide significant steric shielding to the coordinated metal center. This feature is crucial for enhancing the stability and modulating the reactivity of the resulting organometallic complexes, making them effective catalysts for a wide range of organic transformations. uliege.be

Complexes derived from such NHC ligands have been investigated in numerous catalytic processes. For instance, Ruthenium-NHC complexes are active in ring-opening metathesis polymerization (ROMP), where blocking the ortho positions of the N-aryl groups is essential for high efficiency. uliege.be Palladium-NHC complexes are workhorses in cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions. researchgate.net The strong σ-donor character of the NHC ligand facilitates key steps in the catalytic cycle. nih.gov Furthermore, these complexes have shown promise in transfer hydrogenation reactions, C-H bond activation, and atom transfer radical addition (ATRA). uliege.bersc.orgacs.org The exploration of these NHC-metal complexes in enantioselective catalysis is a particularly active area of research, where the chiral environment created by the ligand framework can induce high stereoselectivity. acs.orgmdpi.com

| Catalytic Reaction | Metal Center | Role of the Imidazole-Derived NHC Ligand | Key Findings |

|---|---|---|---|

| Ring-Opening Metathesis Polymerization (ROMP) | Ruthenium (Ru) | Acts as a stabilizing ancillary ligand. The bulky 2,6-dimethylphenyl groups are critical for catalytic efficiency. uliege.be | Blocking the ortho positions on the N-aryl substituents is a requisite for obtaining efficient catalysts. uliege.be |

| Heck & Suzuki-Miyaura Coupling | Palladium (Pd) | Forms stable pre-catalyst systems; the NHC ligand's electronic properties influence catalytic activity. researchgate.net | Imidazole-containing palladium(II) complexes serve as efficient pre-catalysts, with nanoparticles potentially being the active species. researchgate.net |

| Transfer Hydrogenation | Ruthenium (Ru), Iridium (Ir) | The strong sigma-donor ability of the imidazole-based NHC enhances catalytic activity in the hydrogenation of ketones. mdpi.com | Catalysts with imidazole-based NHCs show higher activity compared to those with other tethers. mdpi.com |

| Atom Transfer Radical Addition (ATRA) | Ruthenium (Ru) | Modifies the catalyst to promote radical addition reactions; some species can also promote metathesis. uliege.be | Imidazolium salts can be used as modifiers, with some systems displaying dual catalytic activity. uliege.be |

| C-H Bond Functionalization | Palladium (Pd) | Directs and controls the enantioselectivity of C-H activation and subsequent bond formation. acs.org | Amino acid-based ligands are used to control enantioselectivity in Pd-catalyzed C-H iodination and other functionalizations. acs.org |

Advanced Computational Predictions for Complex Reactivity and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms and predicting the behavior of complexes derived from this compound. nih.gov These theoretical studies provide insights that are often difficult to obtain through experimental means alone.

A key area of computational investigation is the stability and reactivity of the corresponding N-heterocyclic carbenes (NHCs). DFT calculations have been used to study the dimerization of NHCs, revealing that steric effects from bulky substituents, such as the 2,6-dimethylphenyl group, play a significant role. researchgate.net Computational studies on metal-NHC complexes have elucidated the nature of the metal-ligand bond, confirming that NHCs are exceptionally strong σ-donors with a variable degree of π-back-bonding, depending on the metal's oxidation state. nih.govgcu.ac.uk For high-oxidation-state metals like Tungsten(VI), the interaction is predominantly σ-donor in nature. nih.gov

Furthermore, computational models are employed to map out entire catalytic cycles, identifying transition states and reaction intermediates. rsc.org This allows for the prediction of reaction pathways and activation energies, helping to explain catalyst deactivation routes, such as the reductive elimination of imidazolium species. rsc.org Quantum mechanical methods are also used to predict how structural modifications to the imidazole ligand, including changes to the N-substituents, affect the electronic properties and aromaticity of the ring system and, consequently, the reactivity of its metal complexes. acs.org

| Computational Method | Property/Interaction Studied | Key Insights from Research |

|---|---|---|

| Density Functional Theory (DFT) | NHC Dimerization & Stability | Activation energies for dimerization are influenced by steric and electronic factors, including aromatic stabilization energy. researchgate.net |

| DFT | Metal-NHC Bonding | Characterizes the bond as a very strong σ-donor interaction, which is key to stabilizing high-oxidation-state metal centers. nih.govgcu.ac.uk |

| DFT | Reaction Mechanisms & Pathways | Models complex reaction pathways, such as catalyst deactivation via reductive elimination and hydrolysis mechanisms. nih.govrsc.org |

| DFT, NICS (Nucleus-Independent Chemical Shift) | Electronic Structure & Aromaticity | Protonation or alkylation at the nitrogen of the imidazole ring increases its aromatic character. acs.org |

| Semiempirical (RM1) | Molecular Geometry & Energetics | Used to obtain high-quality geometries and energetic properties for various conformers of organic species. scielo.br |

Integration with Materials Science for Functional Systems (Academic Research)

The unique structural and electronic properties of the imidazole scaffold are being harnessed for the development of advanced functional materials. Imidazole derivatives are finding applications in optoelectronics, polymer science, and solar energy, areas where molecular engineering is key to performance. rsc.orgrsc.orgbohrium.com

One of the most promising applications is in the field of perovskite solar cells (PSCs). Simple, low-cost imidazole derivatives have been synthesized and used as hole-transporting materials (HTMs). rsc.org DFT studies show that the frontier molecular orbitals of these imidazole-based HTMs can be well-aligned with the energy levels of the perovskite layer, facilitating efficient charge extraction. rsc.org In some cases, PSCs incorporating imidazole-based HTMs have achieved power conversion efficiencies comparable to those using the much more expensive standard, spiro-OMeTAD. rsc.org The high twisting nature of diphenyl-imidazole units makes these compounds suitable for various optoelectronic devices, including organic light-emitting diodes (OLEDs). rsc.org

In polymer science, imidazole derivatives are used as curing agents and accelerators for epoxy resins. bohrium.com The chemical structure of the imidazole, particularly the type of nitrogen atoms (pyrrole-type vs. pyridine-type), significantly influences the polymerization process and the final properties of the crosslinked material. bohrium.com By selecting the appropriate imidazole derivative, it is possible to fabricate epoxy-based materials with tailored electrical properties, such as high breakdown strength and low dielectric loss, which are crucial for applications in electrical insulation and electronic packaging. bohrium.com

| Material System | Role of Imidazole Derivative | Resulting Function/Performance |

|---|---|---|

| Perovskite Solar Cells (PSCs) | Hole-Transporting Material (HTM) | Facilitates efficient charge extraction, leading to high power conversion efficiency with low-cost materials. rsc.org |

| Organic Light-Emitting Diodes (OLEDs) | Component of Electron Donor Moieties | Contributes to the preparation of materials for optoelectronic devices due to favorable structural properties. rsc.org |

| Epoxy Resins | Curing Agent / Accelerator | Influences the polymer network structure, enabling the tuning of dielectric properties for electrical applications. bohrium.com |

| Functional Dyes | Core Heterocyclic Motif | Serves as a key structural component in the development of dyes for solar cells and other optical applications. rsc.org |

Q & A

Q. What are the common synthetic routes for preparing 5-(2,6-dimethylphenyl)-1H-imidazole, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. A reported method involves reacting imidazolium salts with aromatic aldehydes under nitrogen, using potassium tert-butoxide as a base and THF as a solvent . Optimization includes adjusting catalyst/base ratios (e.g., imidazolium salt to tert-butoxide) and solvent purity (e.g., THF distilled from sodium/benzophenone). Side products like chlorinated or brominated derivatives may form if halogenated reagents are used, requiring purification via column chromatography .

Q. How can researchers confirm the structural integrity and purity of this compound?

Structural validation relies on spectroscopic techniques:

- FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for imidazole rings).

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm for substituted phenyl groups) and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR verifies sp² carbons in the imidazole ring (δ 120–140 ppm) .

- Elemental Analysis : Matches experimental and calculated C, H, N percentages (e.g., ±0.3% deviation) . Purity is assessed via HPLC (≥98% by area) or melting point consistency .

Q. What analytical methods are recommended for detecting impurities in synthesized batches?

Impurities such as halogenated by-products (e.g., 2-(chloromethyl) derivatives) or unreacted precursors can be identified using:

- GC-MS : For volatile impurities with detection limits <0.1% .

- HPLC with UV/Vis : Monitors column retention times against reference standards (e.g., EP impurities cataloged in ) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence the compound’s biological activity?

Substituents at the 2,6-positions (e.g., methyl groups) enhance steric bulk, potentially improving binding to hydrophobic pockets in target proteins. For example, analogs like Medetomidine (5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole) show α2-adrenergic receptor selectivity due to ethyl and methyl substitutions . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities by comparing substituent effects on van der Waals interactions and hydrogen bonding .

Q. What strategies resolve contradictions in reported binding affinities of imidazole derivatives?

Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or protein conformational states. To address this:

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized buffers.

- Perform molecular dynamics simulations (e.g., GROMACS) to assess ligand-protein stability across varying conditions . Cross-validate with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to correlate computational predictions with experimental IC₅₀ values .

Q. How can researchers overcome the lack of structural data for this compound in crystallographic databases?

If no CSD entry exists (as noted for similar compounds in ), employ:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in dichloromethane/hexane mixtures. Resolve structures with R factor <0.05 using software like SHELX .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths/angles, validated against experimental NMR data .

Q. What methodologies enable the study of pharmacokinetic properties and toxicity early in development?

- ADMET Prediction : Use SwissADME or ProTox-II to estimate logP (lipophilicity), CYP450 inhibition, and hepatotoxicity .

- In vitro assays : Microsomal stability tests (e.g., human liver microsomes) and Ames tests for mutagenicity .

- In silico Metabolite Prediction : Tools like Meteor (Lhasa Ltd.) identify potential Phase I/II metabolites for targeted LC-MS/MS analysis .

Data Contradiction and Validation

Q. How should researchers address discrepancies in spectroscopic data for structurally similar analogs?

For example, conflicting NMR shifts in derivatives may stem from solvent effects (DMSO vs. CDCl₃) or tautomerism. Solutions include:

- Standardizing solvent systems and reporting deuterated solvent effects.

- Using 2D NMR (COSY, HSQC) to resolve overlapping signals . Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.